molecular formula C₈H₁₄O₆S B1146941 Ethyl 1-Thio-beta-D-glucuronide CAS No. 117757-06-9

Ethyl 1-Thio-beta-D-glucuronide

Cat. No.: B1146941
CAS No.: 117757-06-9
M. Wt: 238.26
InChI Key:
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Description

Ethyl 1-Thio-beta-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₄O₆S and its molecular weight is 238.26. The purity is usually 95%.
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Scientific Research Applications

Alcohol Consumption Marker in Hair Analysis

Ethyl glucuronide (EtG), a minor alcohol metabolite, has been recognized as a stable marker detectable in hair, which can reflect alcohol consumption over extended periods. This metabolite's stability in hair even after complete alcohol elimination from the body makes it a reliable indicator for analyzing alcohol use patterns. The quantification of EtG in hair involves analytical techniques such as gas chromatography-mass spectrometry (GC-MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, variables like hair length, cosmetic treatments, gender, and physiological conditions can influence EtG levels, necessitating careful interpretation of results (Crunelle et al., 2014).

Impact of Pathological Conditions on EtG Levels

The relationship between EtG levels in hair and various pathological conditions has been explored to determine if different reference cut-offs should be applied in clinical and forensic contexts. Pathologies such as liver and kidney diseases, as well as diabetes, can significantly affect EtG concentration in hair. Understanding the impact of these conditions is crucial for accurately interpreting EtG analytical data, which can have significant implications in both forensic and clinical settings (Triolo et al., 2022).

Ethyl Glucuronide in Forensic Toxicology

EtG's role in forensic toxicology, especially in postmortem analysis, has been reviewed to understand its potential in assessing alcohol abuse extent. The analysis of EtG, along with ethyl sulfate (EtS) in postmortem specimens, provides valuable insights into the deceased's alcohol consumption patterns. Although most studies focus on postmortem blood and urine, exploring other bodily specimens and tissues for EtG and EtS analysis is recommended to enhance the applicability of these markers in forensic investigations (Alsayed et al., 2021).

Mechanism of Action

Target of Action

Ethyl 1-Thio-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid, is a minor phase II metabolite of ethyl alcohol (ethanol). It is formed by enzymatic conjugation of ethanol with glucuronic acid in the liver . The primary target of this compound is the enzyme UDP-Glucuronosyltransferases (UGTs), which catalyzes the glucuronidation process .

Mode of Action

The compound interacts with its target, UGTs, by undergoing a biochemical reaction known as glucuronidation. In this process, a glucuronic acid moiety is transferred from uridine-5′-diphospho (UDP)-alpha-D-glucuronic acid to ethanol, forming this compound . This reaction results in the formation of a more water-soluble compound, facilitating the excretion of the metabolite from the body .

Biochemical Pathways

The glucuronidation process, catalyzed by UGTs, is a part of the phase II metabolism in the liver. This pathway plays a crucial role in the detoxification and elimination of a wide range of endogenous and xenobiotic compounds . The formation of this compound represents a minor pathway in the metabolism of ethanol .

Pharmacokinetics

The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and genetic variations in the UGTs .

Result of Action

The formation of this compound from ethanol represents a detoxification process. The resulting compound is a direct biomarker for alcohol, and its detection provides accurate identification of alcohol consumption . It is used as a biomarker due to its prolonged elimination and incorporation in keratinized tissues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other substances that are also metabolized by UGTs could potentially affect the metabolism of ethanol. Additionally, factors such as the individual’s health status, age, and genetic makeup can influence the activity of UGTs and thus the formation of this compound .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Recent research advances indicate that though UGT determines the rate and extent of glucuronide generation, the efflux and uptake transporters determine the distribution of these glucuronides into blood and then to various organs for elimination . Recycling schemes impact the apparent plasma half-life of parent compounds and their glucuronides that reach the intestinal lumen, in addition to prolonging their gut and colon exposure .

Biochemical Analysis

Biochemical Properties

Ethyl 1-Thio-beta-D-glucuronide participates in biochemical reactions primarily through glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This enzyme facilitates the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. This compound interacts with beta-glucuronidase, an enzyme that hydrolyzes glucuronides to release the aglycone and glucuronic acid. This interaction is crucial for the metabolism and excretion of various compounds, including drugs and toxins .

Cellular Effects

This compound influences cellular processes by modulating the activity of enzymes involved in glucuronidation and hydrolysis. It affects cell signaling pathways by altering the levels of glucuronidated metabolites, which can impact gene expression and cellular metabolism. The presence of this compound in cells can lead to changes in the detoxification processes, influencing the overall cellular function and health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with UDP-glucuronosyltransferase and beta-glucuronidase. It binds to these enzymes, facilitating the transfer of glucuronic acid to various substrates or the hydrolysis of glucuronides. This process is essential for the detoxification and excretion of numerous compounds. This compound can also influence gene expression by modulating the levels of glucuronidated metabolites, which act as signaling molecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of enzymes. Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the presence of this compound can impact cellular detoxification processes and overall cell health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance the detoxification processes by facilitating the conjugation and excretion of various compounds. At high doses, this compound may exhibit toxic effects, potentially leading to adverse outcomes such as enzyme inhibition or cellular damage. These dose-dependent effects highlight the importance of careful dosage regulation in research and therapeutic applications .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, where it interacts with UDP-glucuronosyltransferase to facilitate the conjugation of glucuronic acid to various substrates. This pathway is crucial for the metabolism and excretion of numerous endogenous and exogenous compounds. The presence of this compound can influence metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound can impact its biochemical activity and its effects on cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. This localization is influenced by targeting signals and post-translational modifications that direct the compound to particular organelles. The subcellular localization of this compound can impact its activity and function, influencing various cellular processes .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLTPWYCFDKGU-XDUWNTRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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